molecular formula C33H42N2O B14244333 6-{[2,6-Di(propan-2-yl)anilino]methylidene}-2-[(E)-{[2,6-di(propan-2-yl)phenyl]imino}methyl]-4-methylcyclohexa-2,4-dien-1-one CAS No. 504395-52-2

6-{[2,6-Di(propan-2-yl)anilino]methylidene}-2-[(E)-{[2,6-di(propan-2-yl)phenyl]imino}methyl]-4-methylcyclohexa-2,4-dien-1-one

Cat. No.: B14244333
CAS No.: 504395-52-2
M. Wt: 482.7 g/mol
InChI Key: MGLBCDZCNBYQIG-UHFFFAOYSA-N
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Description

6-{[2,6-Di(propan-2-yl)anilino]methylidene}-2-[(E)-{[2,6-di(propan-2-yl)phenyl]imino}methyl]-4-methylcyclohexa-2,4-dien-1-one is a complex organic compound characterized by its unique structure, which includes multiple isopropyl groups and a cyclohexa-2,4-dien-1-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[2,6-Di(propan-2-yl)anilino]methylidene}-2-[(E)-{[2,6-di(propan-2-yl)phenyl]imino}methyl]-4-methylcyclohexa-2,4-dien-1-one typically involves the condensation of 2,6-diisopropylaniline with appropriate aldehydes or ketones under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine and enamine intermediates. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing advanced techniques such as flow chemistry to enhance efficiency and scalability. The use of automated systems and real-time monitoring ensures consistent quality and minimizes the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

6-{[2,6-Di(propan-2-yl)anilino]methylidene}-2-[(E)-{[2,6-di(propan-2-yl)phenyl]imino}methyl]-4-methylcyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with altered functional groups.

Scientific Research Applications

6-{[2,6-Di(propan-2-yl)anilino]methylidene}-2-[(E)-{[2,6-di(propan-2-yl)phenyl]imino}methyl]-4-methylcyclohexa-2,4-dien-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-{[2,6-Di(propan-2-yl)anilino]methylidene}-2-[(E)-{[2,6-di(propan-2-yl)phenyl]imino}methyl]-4-methylcyclohexa-2,4-dien-1-one involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{[2,6-Di(propan-2-yl)anilino]methylidene}-2-[(E)-{[2,6-di(propan-2-yl)phenyl]imino}methyl]-4-methylcyclohexa-2,4-dien-1-one is unique due to its complex structure, which imparts distinct chemical and physical properties. Its ability to form stable complexes with transition metals and its potential biological activities set it apart from other similar compounds.

Properties

CAS No.

504395-52-2

Molecular Formula

C33H42N2O

Molecular Weight

482.7 g/mol

IUPAC Name

2,6-bis[[2,6-di(propan-2-yl)phenyl]iminomethyl]-4-methylphenol

InChI

InChI=1S/C33H42N2O/c1-20(2)27-12-10-13-28(21(3)4)31(27)34-18-25-16-24(9)17-26(33(25)36)19-35-32-29(22(5)6)14-11-15-30(32)23(7)8/h10-23,36H,1-9H3

InChI Key

MGLBCDZCNBYQIG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C=NC2=C(C=CC=C2C(C)C)C(C)C)O)C=NC3=C(C=CC=C3C(C)C)C(C)C

Origin of Product

United States

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